Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-

Disazo pigment Light-fastness Acetoacetarylide coupling component

Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- (CAS 16715-80-3), also known as 5'-chloro-2',4'-dimethoxyacetoacetanilide or Acetoacet-2,4-dimethoxy-5-chloroanilide, is a substituted acetoacetanilide derivative with the molecular formula C12H14ClNO4 and a molecular weight of 271.69 g/mol. This compound serves as a critical coupling component in the synthesis of disazo yellow pigments, where it reacts with tetrazotized 3,3'-dichlorobenzidine to produce pigments characterized by a reddish-yellow tint and, notably, superior light-fastness compared to most other acetoacetarylide-derived pigments.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
CAS No. 16715-80-3
Cat. No. B094630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-
CAS16715-80-3
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl
InChIInChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-5-8(13)10(17-2)6-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16)
InChIKeyDUWWHGPELOTTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- (CAS 16715-80-3): A Key Acetoacetanilide Coupling Component for High-Performance Disazo Pigments


Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- (CAS 16715-80-3), also known as 5'-chloro-2',4'-dimethoxyacetoacetanilide or Acetoacet-2,4-dimethoxy-5-chloroanilide, is a substituted acetoacetanilide derivative with the molecular formula C12H14ClNO4 and a molecular weight of 271.69 g/mol [1]. This compound serves as a critical coupling component in the synthesis of disazo yellow pigments, where it reacts with tetrazotized 3,3'-dichlorobenzidine to produce pigments characterized by a reddish-yellow tint and, notably, superior light-fastness compared to most other acetoacetarylide-derived pigments [2]. Its industrial relevance stems from its ability to impart specific coloristic and resistance properties that cannot be replicated by unsubstituted acetoacetanilide or many other substituted variants.

Why Generic Acetoacetanilide Substitution Fails for Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- (16715-80-3)


Acetoacetanilide-based coupling components are not interchangeable in disazo pigment synthesis because the substitution pattern on the phenyl ring directly governs both the shade and the fastness properties of the resulting pigment [1]. Systematic studies comparing over 30 acetoacetarylide derivatives demonstrated that the majority yield pigments with poor light-fastness; only three specific arylide configurations—including the 2,4-dimethoxy-5-chloro substitution pattern present in CAS 16715-80-3—produce commercially acceptable light resistance [2]. Even the positional isomer 2,5-dimethoxy-4-chloroacetoacetanilide (CAS 4433-79-8, Naphtol AS-IRG), while sharing the same molecular formula and also exhibiting good light-fastness, yields a different shade profile and is subject to distinct supply chain dynamics, as documented in recent pigment manufacturing patents [3]. Substituting with unsubstituted acetoacetanilide or mono-substituted analogs (e.g., 2-chloro, 3-chloro, 2-methyl, 2-methoxy) results not only in a complete shift in hue—from reddish-yellow to greenish-yellow—but also in markedly inferior light resistance, making the specific 5-chloro-2,4-dimethoxy substitution pattern essential for targeted pigment performance [1].

Quantitative Differentiation Evidence for Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- (16715-80-3) vs. Structural Analogs


Light-Fastness Superiority in Disazo Pigments: 5-Chloro-2,4-Dimethoxy vs. 30 Other Acetoacetarylide Derivatives

In a systematic study of 32 disazo pigments synthesized from 2,2'-dichlorobenzidine and various acetoacetarylides, the pigment derived from acetoacetic-2,4-dimethoxy-5-chloroanilide (CAS 16715-80-3) was one of only three arylide configurations—alongside acetoacetic-2,5-dimethoxy-4-chloroanilide and acetoacetic-m-xylidide—that exhibited good light-fastness. All remaining 29 derivatives, including o- and p-chloroanilide, o- and p-toluidide, o- and p-anisidide, o- and p-phenetidide, 2,4-dimethoxyanilide, 2,5-dimethoxyanilide, 2-methyl-3-chloroanilide, and 2-methyl-4-chloroanilide, yielded pigments with poor light-fastness [1]. This places CAS 16715-80-3 in the top ~9% of acetoacetarylide coupling components for light resistance in this pigment class.

Disazo pigment Light-fastness Acetoacetarylide coupling component

Shade Differentiation: Reddish-Yellow Hue of the 5-Chloro-2,4-Dimethoxy Derivative vs. Greenish-Yellow Analogs

A comparative study of benzidine yellow pigments prepared from diverse acetoacetarylides, using the pigment from unsubstituted acetoacetanilide as a color reference standard, demonstrated that the 2,4-dimethoxy-5-chloro derivative (CAS 16715-80-3) produces a reddish-yellow tint, whereas 2-chloro, 3-chloro, 2-methyl, and 2-methoxy derivatives give a greenish-yellow shade, and nitro derivatives yield a strong reddish shade [1]. This colorimetric differentiation is critical for formulators requiring a specific yellow hue without resorting to blending.

Pigment shade Coloristic properties Acetoacetarylide structure-property relationship

Supply Chain Resilience: CAS 16715-80-3 as a Direct Substitute for the Isomeric Naphtol AS-IRG (CAS 4433-79-8) in Pigment Yellow Synthesis

Chinese Patent CN106349734A explicitly addresses the market supply-demand imbalance and price volatility of 2,5-dimethoxy-4-chloroacetoacetanilide (CAS 4433-79-8, the conventional coupling component for C.I. Pigment Yellow 83) by demonstrating that 2,4-dimethoxy-5-chloroacetoacetanilide (CAS 16715-80-3) can be employed as a direct replacement in the same synthetic protocol—coupling with tetrazotized 3,3'-dichlorobenzidine—to produce an acceptable yellow disazo pigment [1]. The patent provides detailed working examples using 60–80 parts by weight of CAS 16715-80-3, confirming industrial-scale feasibility.

Supply chain substitution Disazo pigment manufacturing Coupling component alternative

Crystal Morphology Stability: Resistance to Surface Treatment-Induced Particle Size Changes

X-ray diffraction and electron microscopy analysis of disazo pigments before and after surface treatment with surfactants revealed that pigments derived from acetoacetic-2,4-dimethoxy-5-chloroanilide (CAS 16715-80-3) maintained their crystal morphology and particle size, whereas pigments from acetoacetic-o-chloroanilide and acetoacetic-2-methyl-3-chloroanilide underwent significant particle size changes, and pigments from acetoacetic-o-anisidide, p-anisidide, and 2,5-dimethoxyanilide experienced actual crystal structure transformations [1]. This morphological stability under processing conditions is a quantifiable differentiator.

Pigment crystal stability Surface treatment Particle size control

Computed Physicochemical Profile: Quantitative Descriptor Comparison with Positional Isomer CAS 4433-79-8

Despite sharing the identical molecular formula (C12H14ClNO4) and molecular weight (271.69 g/mol), CAS 16715-80-3 and its positional isomer CAS 4433-79-8 exhibit differentiated computed properties. CAS 16715-80-3 has a computed LogP (XLogP3-AA) of 2.1, a topological polar surface area (TPSA) of 64.6 Ų, a density of 1.277 g/cm³, a boiling point of 433.3 °C at 760 mmHg, and a flash point of 215.9 °C [1]. The isomer CAS 4433-79-8 shares the same LogP (2.1) but differs in substitution geometry: the chlorine atom is at the 4'-position with methoxy groups at 2' and 5', as opposed to the 5'-chloro, 2',4'-dimethoxy arrangement of CAS 16715-80-3 [2]. This positional difference, while subtle in computed global descriptors, results in the divergent pigment shade and application profiles documented above.

Physicochemical properties QSAR Computed descriptors Positional isomer differentiation

Best Research and Industrial Application Scenarios for Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- (16715-80-3)


High-Lightfastness Yellow Disazo Pigment Manufacturing for Printing Inks and Industrial Coatings

CAS 16715-80-3 is the coupling component of choice when formulating yellow disazo pigments that must meet stringent light-fastness requirements for outdoor and high-exposure applications such as packaging inks, architectural coatings, and automotive finishes. As demonstrated by the 1968 systematic comparison, pigments derived from this specific arylide configuration belong to the select minority (~9%) of acetoacetarylide derivatives that achieve good light-fastness [1]. Formulators seeking to avoid the poor light resistance exhibited by pigments from o-/p-chloroanilide, toluidide, anisidide, or phenetidide coupling components can specify CAS 16715-80-3 with confidence.

Reddish-Yellow Shade Formulation Without Pigment Blending

When a reddish-yellow pigment is required—as opposed to the greenish-yellow produced by 2-chloro, 3-chloro, 2-methyl, and 2-methoxy acetoacetarylide derivatives—CAS 16715-80-3 delivers the target shade as a single-component coupling agent [2]. This eliminates the need for multi-pigment blending, which can introduce batch-to-batch color inconsistency, increased formulation complexity, and compatibility issues in ink and coating systems.

Supply Chain Continuity: Alternative Coupling Component When CAS 4433-79-8 (Naphtol AS-IRG) Is Unavailable

Procurement teams facing supply disruptions or price volatility for the conventional isomer CAS 4433-79-8 (Naphtol AS-IRG, the standard coupling component for C.I. Pigment Yellow 83) can pivot to CAS 16715-80-3 as a functionally validated alternative. Patent CN106349734A provides detailed synthetic protocols confirming that CAS 16715-80-3 can be directly substituted in the same manufacturing process to yield an acceptable yellow disazo pigment [3], enabling continuity of pigment production without process requalification.

Pigment Surface Treatment Processes Requiring Crystal Morphology Stability

In manufacturing workflows where disazo pigments undergo post-synthesis surface treatments with surfactants to enhance dispersibility, rheology, or compatibility with coating vehicles, pigments derived from CAS 16715-80-3 offer a distinct advantage: their crystal morphology and particle size remain unchanged under surfactant treatment, whereas pigments from o-chloroanilide, 2-methyl-3-chloroanilide, o-anisidide, p-anisidide, and 2,5-dimethoxyanilide derivatives exhibit particle growth or crystal phase transformations [1]. This stability ensures consistent pigment performance and simplifies quality control.

Quote Request

Request a Quote for Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.